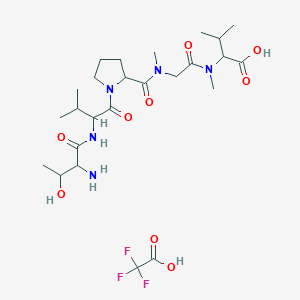
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OHTFA is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学研究应用
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in targeting specific diseases or conditions.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用机制
The mechanism of action of H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may modulate the activity of these targets by binding to them, altering their conformation, or inhibiting their function. The exact pathways involved depend on the specific application and target of the peptide.
相似化合物的比较
Similar Compounds
- cyclo[DL-Ala-DL-xiThr-DL-Pro-DL-Phe-DL-Val-DL-Pro-DL-Pro]
- Ac-DL-xiThr(1)-DL-Phe-DL-Leu-DL-Val-DL-Pro-DL-Pro-DL-Leu-DL-N(Me)Tyr-(1)
Uniqueness
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA is unique due to its specific sequence and modifications. The presence of N-methylvaline and sarcosine, along with the trifluoroacetic acid salt form, distinguishes it from other peptides. These modifications can influence its stability, solubility, and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
5648-68-0 |
|---|---|
分子式 |
C25H42F3N5O9 |
分子量 |
613.6 g/mol |
IUPAC 名称 |
2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H41N5O7.C2HF3O2/c1-12(2)18(25-20(31)17(24)14(5)29)22(33)28-10-8-9-15(28)21(32)26(6)11-16(30)27(7)19(13(3)4)23(34)35;3-2(4,5)1(6)7/h12-15,17-19,29H,8-11,24H2,1-7H3,(H,25,31)(H,34,35);(H,6,7) |
InChI 键 |
UAEFLNUCCAOFJL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















